![molecular formula C29H27FN2O2 B442462 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 6044-73-1](/img/structure/B442462.png)
6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzodiazepine derivative . It is a structural analog of phenazepam in which the chlorine atom has been replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound is related to other benzodiazepines, with the replacement of a chlorine atom by a fluorine atom . Further structural analysis would require more specific data.Chemical Reactions Analysis
By analogy with other triazolobenzodiazepines, hydroxylation most likely occurs at the α- and 4-positions of the molecule . Accordingly, the dihydroxylated metabolite is most likely 8-bromo-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
This compound has shown promise in the field of antibacterial drugs. Sulfonamide derivatives, which share a similar structural motif, have been used for decades to treat bacterial infections. The presence of a fluorophenyl group, as seen in this compound, can enhance the antibacterial efficacy. Research indicates that similar compounds have extensive biological activities, including unique antitumor, antidiabetic, and antiviral properties .
Anticancer Research
Compounds with a similar structure have been found to exhibit significant anticancer effects. They are being applied in clinical trials, suggesting that 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one could also be explored for its potential anticancer applications. The fluorine atom’s presence is particularly noteworthy as it often contributes to the biological activity of pharmaceuticals .
Density Functional Theory (DFT) Studies
The compound’s molecular structure and physicochemical properties can be studied using DFT. This theoretical approach helps in understanding the electronic structure and reactivity, which is crucial for designing drugs with specific biological targets .
Crystallography and Conformational Analysis
X-ray crystallography can be used to determine the precise three-dimensional structure of the compound. This information is vital for drug design and understanding the compound’s interaction with biological molecules. Conformational analysis provides insights into the flexibility and potential binding modes of the compound .
Physicochemical Property Analysis
Vibrational frequency analysis through spectroscopic methods can reveal important physicochemical properties of the compound. These properties are essential for predicting the compound’s stability, reactivity, and interactions with other molecules .
Pharmaceutical Synthesis
The compound can serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its complex structure, which includes multiple rings and functional groups, makes it a versatile building block for developing new drugs .
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-11-8-12-21(30)16-20)32(24-14-7-6-13-22(24)31-23)26(34)15-19-9-4-3-5-10-19/h3-14,16,28,31H,15,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIVARWUAXXJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975843 |
Source
|
Record name | 11-(3-Fluorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
CAS RN |
6044-73-1 |
Source
|
Record name | 11-(3-Fluorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.